molecular formula C20H30N2O3S2 B1679604 Pergolide mesylate CAS No. 66104-23-2

Pergolide mesylate

Cat. No.: B1679604
CAS No.: 66104-23-2
M. Wt: 410.6 g/mol
InChI Key: UWCVGPLTGZWHGS-ZORIOUSZSA-N
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Mechanism of Action

Target of Action

Pergolide mesylate is a long-acting dopamine agonist . It primarily targets dopamine D2 and D3 receptors , as well as alpha2- and alpha1-adrenergic , and 5-hydroxytryptamine (5-HT) receptors . These receptors play a crucial role in the regulation of motor control, hormone release, and behavior.

Mode of Action

This compound interacts with its targets by stimulating centrally-located dopaminergic receptors . This stimulation results in a number of pharmacologic effects. Specifically, the dopamine D2 receptor, a 7-transmembrane G-protein coupled receptor associated with Gi proteins, is inhibited by pergolide. This inhibition causes a decrease in intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By acting as an agonist at dopamine receptors, this compound enhances dopaminergic transmission. This results in downstream effects such as the improvement of symptoms of movement disorders .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Little is known about the pharmacokinetics of the drug as it is difficult to assay . In a study involving horses, the mean clearance of pergolide was found to be 959 ± 492 mL/h/kg, whereas the mean elimination half-life was 5.64 ± 2.36 hours and the mean initial volume of distribution was 0.79 ± 0.32 L/kg . These properties impact the bioavailability of this compound and its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stimulation of dopamine receptors, which leads to the improvement of symptoms of movement disorders . In addition, this compound has been found to inhibit prolactin secretion for at least 24 hours .

Biochemical Analysis

Biochemical Properties

Pergolide mesylate interacts with various enzymes, proteins, and other biomolecules. It functions as a dopaminergic agonist , acting on the dopamine D2 and D3, alpha2- and alpha1-adrenergic, and 5-hydroxytryptamine (5-HT) receptors . The nature of these interactions involves the binding of this compound to these receptors, thereby increasing their activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It stimulates centrally-located dopaminergic receptors, resulting in a number of pharmacologic effects . It has been associated with improvement of symptoms of movement disorders .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as an agonist of dopamine D2 and D1 and serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors . It may possess agonist activity at other dopamine receptor subtypes as well, similar to cabergoline .

Temporal Effects in Laboratory Settings

In clinical trials, tolerance to the hypotension usually develops with gradual dosage titration . More detailed studies are needed to fully understand the long-term effects of this compound on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in horses with pituitary pars intermedia dysfunction (PPID), it has been observed that if signs of dose intolerance develop, the dose should be decreased by half for 3 to 5 days and then titrated back up in 2 mcg/kg increments every 2 weeks until the desired effect is achieved .

Metabolic Pathways

It is known that this compound is extensively metabolized in the liver .

Preparation Methods

Chemical Reactions Analysis

Pergolide mesylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include pergolide sulfoxide and other substituted derivatives .

Properties

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S.CH4O3S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;1-5(2,3)4/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H3,(H,2,3,4)/t13-,16-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCVGPLTGZWHGS-ZORIOUSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66104-22-1 (Parent)
Record name Pergolide mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6040583
Record name Pergolide methanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66104-23-2
Record name Pergolide mesylate
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URL https://commonchemistry.cas.org/detail?cas_rn=66104-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pergolide mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PERGOLIDE MESYLATE
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Record name PERGOLIDE MESYLATE
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Record name Pergolide methanesulfonate
Source EPA DSSTox
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Record name (6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid
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Record name PERGOLIDE MESYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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